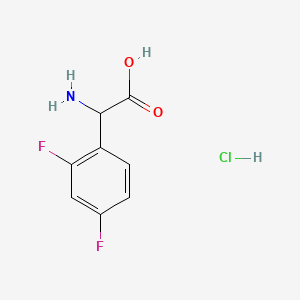

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

Description

BenchChem offers high-quality 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(2,4-difluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGQKSSYMPCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857420 | |

| Record name | Amino(2,4-difluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-47-4 | |

| Record name | Amino(2,4-difluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-DL-phenylglycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, a key building block in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, including a multi-step synthesis commencing from 2,4-difluorobenzaldehyde and the classical Strecker synthesis. Each approach is presented with detailed experimental protocols, quantitative data, and characterization of intermediates and the final product. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid and its hydrochloride salt are non-proteinogenic amino acids of significant interest in medicinal chemistry. The presence of the difluorophenyl moiety can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide focuses on providing detailed and practical synthetic routes to obtain the hydrochloride salt of this valuable compound, ensuring high purity and yield.

Synthetic Pathways

Two primary synthetic routes are detailed for the preparation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride:

-

Route 1: A multi-step synthesis starting from 2,4-difluorobenzaldehyde.

-

Route 2: The Strecker amino acid synthesis, also commencing with 2,4-difluorobenzaldehyde.

The following sections provide a logical workflow for these synthetic pathways.

Figure 1: Logical workflow of the two primary synthetic routes.

Experimental Protocols

Route 1: Multi-step Synthesis from 2,4-Difluorobenzaldehyde

This pathway involves the initial formation of an α-aminonitrile, followed by reduction to the corresponding amine, and subsequent conversion to the target amino acid hydrochloride.

Step 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

-

Reaction: 2,4-Difluorobenzaldehyde is reacted with an ammonia source and a cyanide source to form the α-aminonitrile intermediate.

-

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.5 eq) in water is prepared.

-

2,4-Difluorobenzaldehyde (1.0 eq) is added to the solution, followed by the dropwise addition of a concentrated aqueous solution of sodium cyanide (1.1 eq) at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield crude 2-Amino-2-(2,4-difluorophenyl)acetonitrile.

-

Step 2: Reduction of 2-Amino-2-(2,4-difluorophenyl)acetonitrile to 1-(2,4-Difluorophenyl)methanamine

-

Reaction: The nitrile group of the α-aminonitrile is reduced to a primary amine.

-

Procedure:

-

The crude 2-Amino-2-(2,4-difluorophenyl)acetonitrile (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

-

A reducing agent, for example, Raney nickel or a borane complex, is added portion-wise under an inert atmosphere.

-

The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to give the crude 1-(2,4-Difluorophenyl)methanamine.

-

Step 3: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

-

Reaction: The amine is reacted with glyoxylic acid, followed by treatment with hydrochloric acid to form the final product.

-

Procedure:

-

The crude 1-(2,4-Difluorophenyl)methanamine (1.0 eq) is dissolved in a suitable solvent.

-

An aqueous solution of glyoxylic acid (1.1 eq) is added, and the mixture is stirred.

-

A reducing agent, such as sodium cyanoborohydride, is added to effect reductive amination.

-

After the reaction is complete, the solvent is evaporated.

-

The residue is dissolved in a minimal amount of water, and concentrated hydrochloric acid is added to precipitate the hydrochloride salt.

-

The solid is collected by filtration, washed with a small amount of cold water and then a non-polar solvent like diethyl ether, and dried to afford 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

-

Route 2: Strecker Synthesis

The Strecker synthesis is a classic one-pot, three-component reaction to produce α-amino acids.

Step 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

-

Reaction: 2,4-Difluorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a single step.

-

Procedure:

-

To a flask containing a stirred solution of ammonium chloride (1.5 eq) in aqueous ammonia, 2,4-difluorobenzaldehyde (1.0 eq) is added.

-

A solution of sodium cyanide (1.2 eq) in water is then added dropwise at a temperature maintained between 0-10 °C.

-

The mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The product, 2-Amino-2-(2,4-difluorophenyl)acetonitrile, often precipitates from the reaction mixture and can be collected by filtration.

-

Step 2: Hydrolysis and Hydrochloride Salt Formation

-

Reaction: The α-aminonitrile is hydrolyzed under acidic conditions to the carboxylic acid, which is concurrently converted to its hydrochloride salt.

-

Procedure:

-

The crude 2-Amino-2-(2,4-difluorophenyl)acetonitrile (1.0 eq) is suspended in concentrated hydrochloric acid.

-

The mixture is heated at reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, leading to the precipitation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

-

The solid product is collected by filtration, washed with a small amount of cold water and acetone, and dried under vacuum.

-

Figure 2: Simplified mechanism of the Strecker synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Table 1: Physicochemical Properties of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

| Property | Value |

| Molecular Formula | C₈H₈ClF₂NO₂ |

| Molecular Weight | 223.60 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Decomposes |

| Solubility | Soluble in water |

Table 2: Summary of Synthetic Routes and Expected Yields

| Route | Key Steps | Starting Material | Typical Overall Yield (%) |

| 1 | 1. Aminonitrile Formation2. Reduction3. Reductive Amination & HCl Salt Formation | 2,4-Difluorobenzaldehyde | 40-50 |

| 2 | 1. Strecker Reaction (Aminonitrile Formation)2. Acid Hydrolysis & HCl Salt Formation | 2,4-Difluorobenzaldehyde | 60-70 |

Table 3: Spectroscopic Data for 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

| Spectroscopy | Key Signals |

| ¹H NMR (D₂O) | δ (ppm): 7.5-7.8 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 5.3 (s, 1H, α-CH) |

| ¹³C NMR (D₂O) | δ (ppm): 170-172 (C=O), 160-165 (d, JCF, Ar-C-F), 112-130 (Ar-C), 55-57 (α-C) |

| IR (KBr, cm⁻¹) | ν: 3400-2500 (br, O-H, N-H), 1740-1760 (C=O), 1600-1620 (aromatic C=C), 1100-1200 (C-F) |

| Mass Spec. (ESI+) | m/z: 188.05 [(M-Cl)⁺] |

Conclusion

This technical guide has outlined two robust and reproducible synthetic routes for the preparation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. The Strecker synthesis (Route 2) is generally preferred due to its operational simplicity and higher overall yield. The provided experimental protocols and spectral data serve as a practical resource for chemists in the pharmaceutical industry and academia, facilitating the synthesis of this important building block for the development of novel therapeutics. Careful handling of cyanide reagents and conducting reactions in a well-ventilated fume hood are critical for safety.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic, fluorinated amino acid derivative of phenylglycine. Its structure, featuring a difluorinated phenyl ring attached to the alpha-carbon of an amino acid, imparts unique chemical and physical properties that make it a valuable building block in medicinal chemistry and drug development. The presence of two fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(2,4-difluorophenyl)acetic acid, detailed experimental protocols for their determination, and a visualization of its typical synthesis workflow.

Physicochemical Data

The following tables summarize the key physicochemical properties of 2-Amino-2-(2,4-difluorophenyl)acetic acid, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2][3] |

| Molecular Weight | 187.14 g/mol | [1][2][3] |

| Melting Point | 180-200 °C | [1] |

| Boiling Point | 276.2 °C at 760 mmHg | [3] |

| Density | 1.442 g/cm³ | [3] |

| Flash Point | 120.8 °C | [3] |

| Refractive Index | 1.543 | [3] |

| Vapor Pressure | 0.00235 mmHg at 25°C | [3] |

Table 2: Acid-Base and Solubility Properties

| Property | Value | Source(s) |

| pKa₁ (Carboxylic Acid) | 2.1 ± 0.2 (experimental estimate) | [1] |

| 1.62 ± 0.10 (predicted) | [3] | |

| pKa₂ (Ammonium Group) | 9.2 ± 0.3 | [1] |

| Water Solubility | 15-25 g/L at 25°C | [1] |

| LogP | 1.74950 | [3] |

| XLogP3 | -1.5 | [2][3] |

Table 3: Molecular Descriptors

| Property | Value | Source(s) |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | [2] |

| Exact Mass | 187.04448479 Da | [2][3] |

| Complexity | 201 | [2][3] |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of amino acids like 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Determination of Melting Point

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology: Capillary Melting Point Method.

-

Sample Preparation: A small amount of the dry, powdered 2-Amino-2-(2,4-difluorophenyl)acetic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The apparatus is pre-heated to a temperature approximately 20°C below the expected melting point.

-

The capillary tube is inserted into the heating block.

-

The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting point is reported as this range.

-

For compounds that decompose, the temperature of decomposition is noted.

-

-

Determination of Aqueous Solubility

-

Objective: To quantify the concentration of the compound in a saturated aqueous solution at a specific temperature.

-

Methodology: Shake-Flask Method.

-

Procedure:

-

An excess amount of 2-Amino-2-(2,4-difluorophenyl)acetic acid is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, the suspension is allowed to settle.

-

A sample of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

-

-

Quantification:

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR, against a standard curve of known concentrations.

-

-

Determination of pKa by Potentiometric Titration

-

Objective: To determine the acid dissociation constants (pKa) for the ionizable groups (carboxylic acid and amino group).

-

Methodology: Acid-Base Titration.

-

Sample Preparation: A precise weight of 2-Amino-2-(2,4-difluorophenyl)acetic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus: A calibrated pH meter with an electrode and a burette.

-

Procedure:

-

The initial pH of the amino acid solution is recorded.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from the burette.

-

After each addition of the titrant, the solution is stirred, and the pH is recorded.

-

The titration is continued until the pH has risen significantly (e.g., to pH 12).

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH (y-axis) versus the equivalents of NaOH added (x-axis).

-

The pKa values are determined from the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁, and the second midpoint corresponds to pKa₂.

-

-

Spectral Characteristics

While specific, publicly available spectral data for 2-Amino-2-(2,4-difluorophenyl)acetic acid is limited, the expected characteristics can be predicted based on its molecular structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the difluorophenyl ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. A distinct signal for the alpha-hydrogen would be present, along with broad, exchangeable signals for the amine (NH₂) and carboxylic acid (COOH) protons.

-

¹³C NMR: The spectrum would display signals for the eight unique carbon atoms. The signals for the carbons attached to fluorine would show characteristic splitting (carbon-fluorine coupling). Resonances for the carboxylic acid carbon and the alpha-carbon would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amino group (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹), and C-F stretches in the fingerprint region (~1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak corresponding to its molecular weight (187.14 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the side chain.

Synthesis and Workflow

2-Amino-2-(2,4-difluorophenyl)acetic acid is a key intermediate in pharmaceutical synthesis. Its preparation typically involves a multi-step process starting from 2,4-difluorobenzaldehyde.

Typical Synthesis Workflow

The following diagram illustrates a common synthetic route.

Caption: A typical multi-step synthesis workflow for 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Logical Relationship of Physicochemical Properties

The interplay of the functional groups in 2-Amino-2-(2,4-difluorophenyl)acetic acid dictates its overall properties.

Caption: Interplay of functional groups and their influence on key physicochemical properties.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-2-(2,4-difluorophenyl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, a key building block in modern medicinal chemistry. This document details the methodologies and data integral to confirming the molecular structure of this compound, presented in a format tailored for researchers and professionals in drug development.

Physicochemical Properties

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClF₂NO₂ | [1] |

| Molecular Weight | 223.60 g/mol | [1] |

| CAS Number | 1374651-47-4 | [1] |

| IUPAC Name | 2-amino-2-(2,4-difluorophenyl)acetic acid;hydrochloride | |

| InChI | InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| SMILES | C1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl |

Synthesis and Characterization

The synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is typically achieved through a multi-step process, beginning with the appropriate difluorobenzaldehyde derivative. The general synthetic pathway is outlined below.

Synthesis Pathway

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid

A plausible method for the synthesis of the parent amino acid involves a Strecker synthesis.

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2,4-difluorobenzaldehyde (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Cyanide Addition: An aqueous solution of sodium cyanide (1.1 eq) is added dropwise to the aldehyde solution at 0-5 °C.

-

Ammonia Addition: Subsequently, an aqueous solution of ammonium chloride (1.2 eq) and ammonia (1.2 eq) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature for 24-48 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting crude aminonitrile is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid or sulfuric acid.

-

Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: The synthesized 2-Amino-2-(2,4-difluorophenyl)acetic acid is suspended in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.

-

Crystallization and Isolation: The hydrochloride salt typically precipitates out of the solution. The mixture is stirred in an ice bath to maximize crystallization. The solid product is then collected by filtration, washed with the cold solvent, and dried under vacuum to yield 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Structure Elucidation Workflow

The confirmation of the chemical structure of the synthesized compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is depicted below.

Spectroscopic Data Analysis

Detailed analysis of the data obtained from various spectroscopic techniques is essential for the unambiguous confirmation of the structure of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are presented in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | br s | 3H | -NH₃⁺ |

| ~7.6-7.8 | m | 1H | Ar-H |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~5.2-5.4 | s | 1H | α-CH |

| ~10.0-12.0 | br s | 1H | -COOH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts are detailed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (Carboxylic Acid) |

| ~160-165 (d, JCF) | Ar-C (C-F) |

| ~130-135 (d) | Ar-CH |

| ~115-120 (dd) | Ar-C |

| ~110-115 (d) | Ar-CH |

| ~105-110 (dd) | Ar-CH |

| ~55-60 | α-C |

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| ~3000 | Medium | N-H stretch (Ammonium) |

| ~1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, 1500 | Medium | C=C stretch (Aromatic) |

| ~1250, 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 187.04 | [M-HCl]⁺, corresponds to the molecular ion of the free amino acid (C₈H₇F₂NO₂) |

| 142.03 | [M-HCl-COOH]⁺, loss of the carboxylic acid group |

This guide provides a comprehensive framework for the synthesis and rigorous structural elucidation of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the fields of synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the Properties and Applications of CAS Number 1374651-47-4: A Key Building Block for Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 1374651-47-4 is 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. This fluorinated amino acid derivative serves as a crucial starting material in the synthesis of advanced bioactive molecules. Its structural features, particularly the difluorophenyl moiety, make it a valuable precursor in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, its application in the synthesis of potent antifungal agents, and the biological evaluation of the resulting compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClF₂NO₂ | Supplier Data |

| Molecular Weight | 223.6 g/mol | Supplier Data |

| Appearance | White to off-white solid | General Knowledge |

| Purity | Typically >95% | Supplier Data |

Synthetic Applications: A Gateway to Novel Azole Antifungals

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a key intermediate in the synthesis of a new generation of azole antifungal agents. Azoles are a major class of antifungal drugs that act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The incorporation of the 2,4-difluorophenyl group is a common strategy in the design of potent azole antifungals, such as fluconazole and voriconazole.

A recent study outlines the synthesis of a novel series of azole derivatives with significant antifungal activity against Candida albicans. While the study does not explicitly start from 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, it utilizes a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which can be readily synthesized from it. The general synthetic scheme is presented below.

Biological Activity of Derived Azole Antifungals

The synthesized novel azole derivatives have demonstrated potent antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC₅₀), the concentration of the drug that inhibits 50% of the fungal growth, was determined for a series of these compounds.

| Compound ID | R Group | MIC₅₀ (µg/mL) against C. albicans SC5314 |

| 6a | H | 0.99 |

| 6e | 4-F-Ph | 0.04 |

| 6n | 4-Cl-Ph | 0.04 |

| 6p | 4-Br-Ph | 0.04 |

| 6r | 4-CF₃-Ph | 0.02 |

| 6s | 4-CH₃-Ph | 0.04 |

| 6t | 4-OCH₃-Ph | 0.04 |

| 6v | 2-Naphthyl | 0.04 |

| Fluconazole | - | 1.8 |

Data extracted from a study on new azole derivatives against Candida albicans.[1][2]

Proposed Mechanism of Action

The antifungal activity of these novel azole derivatives is believed to be consistent with the established mechanism of action for this class of drugs. They are proposed to inhibit the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.[1][2]

Molecular docking studies have supported this hypothesis, showing that the newly synthesized compounds can effectively bind to the active site of the fungal CYP51 enzyme.[1]

Experimental Protocols

Synthesis of the Epoxide Intermediate (Compound 4 in the cited literature) [2]

To a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a suitable solvent, trimethylsulfoxonium iodide is added in the presence of a base such as 20% potassium hydroxide. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The product, the epoxide intermediate, is then isolated and purified using standard techniques such as extraction and column chromatography.

Antifungal Susceptibility Testing (Microdilution Method) [2]

The in vitro antifungal activity of the synthesized compounds against Candida albicans is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: C. albicans is cultured on a suitable agar medium. Colonies are then suspended in sterile saline to achieve a specific turbidity, which is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

-

Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plates containing the serially diluted compounds. The plates are then incubated at 35°C for 24-48 hours.

-

Determination of MIC₅₀: The MIC₅₀ is defined as the lowest concentration of the compound that causes a 50% reduction in absorbance at a specific wavelength (e.g., 490 nm) compared to the growth in the drug-free control well.

Conclusion

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride (CAS 1374651-47-4) is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of complex heterocyclic compounds, most notably a new generation of potent azole antifungal agents. The resulting derivatives have demonstrated significant in vitro activity against pathogenic fungi such as Candida albicans, with a well-understood mechanism of action targeting fungal ergosterol biosynthesis. The detailed synthetic and biological evaluation data presented in this guide underscore the importance of this compound in the ongoing search for novel and effective antifungal therapies. Further research and development utilizing this key intermediate hold significant promise for addressing the challenges of fungal infections and drug resistance.

References

The Core Mechanism of Action of Difluorophenyl Amino Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluorophenyl moiety into amino acid-based scaffolds has emerged as a powerful strategy in modern medicinal chemistry, yielding a diverse array of potent and selective inhibitors targeting key enzymes implicated in oncology, neurodegeneration, and metabolic disorders. The unique physicochemical properties conferred by the difluorophenyl group—including enhanced metabolic stability, increased binding affinity through favorable electrostatic interactions, and improved pharmacokinetic profiles—have made these derivatives a focal point of drug discovery programs.[1][2][3][4][5] This technical guide provides an in-depth exploration of the mechanisms of action for several prominent classes of difluorophenyl amino acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Inhibition of Kinase Signaling Pathways

A primary and highly successful application of difluorophenyl amino acid derivatives is the targeted inhibition of protein kinases, which are crucial regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[3]

Dual Leucine Zipper Kinase (DLK) Inhibition

Dual Leucine Zipper Kinase (DLK, or MAP3K12) is a critical regulator of neuronal degeneration and response to axonal injury.[6] Its inhibition represents a promising therapeutic strategy for neurodegenerative diseases.

Mechanism of Action: Difluorophenyl amino acid derivatives, such as the potent and selective inhibitor GNE-3511, act as ATP-competitive inhibitors of DLK.[6][7][8] By binding to the kinase domain, they block the phosphorylation and subsequent activation of downstream targets in the c-Jun N-terminal kinase (JNK) signaling cascade.[9] This inhibition prevents the phosphorylation of transcription factors like c-Jun, a key event in the cellular response to pro-degenerative stimuli.[9] GNE-3511 has been shown to selectively prevent stimulus-dependent, but not basal, palmitoylation of the axonal pool of DLK, highlighting a nuanced mechanism of action.[9] The ultimate effect is the protection of neurons from degeneration and the prevention of pathological responses to nerve injury, such as mechanical allodynia and microgliosis.[10]

Quantitative Data: Potency and Selectivity of DLK Inhibitors

| Compound | Target | Potency (K_i) | In Vitro Assay (IC_50) | JNK1 (IC_50) | JNK2 (IC_50) | JNK3 (IC_50) | Reference |

| GNE-3511 | DLK | 500 pM | 107 nM (Axon Degeneration) | 129 nM | 514 nM | 364 nM | [7] |

Signaling Pathway: DLK-JNK-c-Jun Axis

The diagram below illustrates the signaling cascade initiated by neuronal injury and the point of intervention by DLK inhibitors like GNE-3511.

Proviral Integration site for Moloney murine leukemia virus (PIM) Kinase Inhibition

The PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors.[11][12] They play a crucial role in cell survival, proliferation, and apoptosis resistance.[12][13]

Mechanism of Action: Difluorophenyl amino acid derivatives designed as PIM kinase inhibitors, such as PIM447, function as pan-PIM inhibitors, targeting all three isoforms.[14] These compounds competitively bind to the ATP-binding pocket of the kinases.[11] This blockade prevents the phosphorylation of downstream substrates, including the pro-apoptotic protein BAD and cell cycle regulators like p21.[11] PIM kinase inhibition ultimately leads to the induction of apoptosis and suppression of protein synthesis and cell cycle progression in cancer cells.[11] In hypoxic tumor environments, PIM kinase inhibition has been shown to increase reactive oxygen species (ROS) and reduce Nrf2 signaling, leading to selective killing of hypoxic tumor cells.[15]

Quantitative Data: Pan-PIM Kinase Inhibitor Potency

| Compound | Target | PIM-1 (IC_50) | PIM-2 (IC_50) | PIM-3 (IC_50) | Cell Proliferation (GI_50) | Reference |

| PIM447 | Pan-PIM | 6 nM | 18 nM | 7 nM | 160 nM (MV4-11 cells) | [14] |

| TP-3654 | Pan-PIM | - | - | - | Submicromolar (UM-UC-3 cells) | [13] |

Signaling Pathway: PIM Kinase-Mediated Cell Survival

The following diagram outlines the central role of PIM kinases in promoting cell survival and proliferation and how their inhibition reverses these effects.

Inhibition of Metabolic Enzymes

Difluorophenyl amino acid derivatives also serve as effective inhibitors of key metabolic enzymes that are hijacked by cancer cells to sustain their growth.

Isocitrate Dehydrogenase 1 (IDH1) Inhibition

Mutations in Isocitrate Dehydrogenase 1 (IDH1) are driver mutations in several cancers, including acute myeloid leukemia (AML) and glioma.[16][17] Mutant IDH1 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[16][17]

Mechanism of Action: Allosteric inhibitors containing difluorophenyl motifs have been developed to specifically target mutant IDH1.[16][18] These compounds do not bind to the active site but to an allosteric pocket, locking the enzyme in an inactive conformation.[16][18] This prevents the production of 2-HG. The reduction in 2-HG levels reverses the epigenetic dysregulation (such as DNA hypermethylation) caused by the oncometabolite, leading to the induction of differentiation in cancer cells and abrogating the differentiation block characteristic of IDH1-mutant tumors.[16][18]

Quantitative Data: Mutant IDH1 Inhibitor Potency

| Compound | Target | IC_50 | Reference |

| AG-881 | IDH1 R132H/C/L/S | 0.04–22 nM | [17] |

| Olutasidenib (FT-2102) | IDH1 R132H | 21.2 nM | [19] |

| Olutasidenib (FT-2102) | IDH1 R132C | 114 nM | [19] |

| ML309 | IDH1 R132H | 96 nM | [19] |

Signaling Pathway: Mutant IDH1 and Allosteric Inhibition

This diagram shows the neomorphic activity of mutant IDH1 and the mechanism of its allosteric inhibition.

Experimental Protocols

The elucidation of these mechanisms of action relies on a suite of standardized and specialized experimental techniques.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory potency of a compound against a purified kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant purified kinase (e.g., DLK, PIM-1) is prepared in a suitable kinase assay buffer. A specific peptide substrate for the kinase, often biotinylated for detection, is also prepared.

-

Compound Dilution: The difluorophenyl amino acid derivative is serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled [γ-³²P]ATP or used in conjunction with ADP-Glo™ systems) are combined in the wells of a microplate. The reaction is initiated by adding the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination and Detection: The reaction is stopped by adding a solution like EDTA. Substrate phosphorylation is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is inversely proportional to kinase inhibition.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assays (Western Blot)

Objective: To measure the inhibition of a signaling pathway within a cellular context by detecting the phosphorylation status of a downstream substrate.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., DRG neurons for DLK, MV4-11 leukemia cells for PIM) is cultured to a suitable confluency. The cells are then treated with a range of concentrations of the inhibitor for a predetermined time. If the pathway is stimulus-dependent, a stimulating agent (e.g., trophic factor deprivation for DLK) is added.[9]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-c-Jun).[9] A separate blot is often run with an antibody for the total protein (e.g., anti-total-c-Jun) to normalize the data.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated and compared across different treatment conditions.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of a difluorophenyl amino acid derivative in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., an AML cell line like MOLM-13 for a PIM inhibitor) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).[14]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment groups (vehicle control vs. inhibitor).

-

Drug Administration: The inhibitor is administered to the mice, typically via oral gavage, at a specified dose and schedule (e.g., once or twice daily).[10]

-

Monitoring: The body weight of the mice is monitored regularly as an indicator of toxicity. Tumor volume is measured periodically (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors may be excised for pharmacodynamic analysis (e.g., western blot for target inhibition). The anti-tumor activity is assessed by comparing the tumor growth curves between the treated and vehicle control groups.

Experimental Workflow: From Target Identification to In Vivo Efficacy

The following diagram provides a logical workflow for the preclinical evaluation of a novel difluorophenyl amino acid derivative inhibitor.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 6. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DLK Inhibitor, GNE-3511 | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM Kinase Inhibitor|8-(4-fluorophenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide [benchchem.com]

- 12. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 18. New IDH1 mutant inhibitors for treatment of acute myeloid leukemia. | Semantic Scholar [semanticscholar.org]

- 19. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-Amino-2-(2,4-difluorophenyl)acetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(2,4-difluorophenyl)acetic acid, a non-proteinogenic α-amino acid, has garnered interest in medicinal chemistry and pharmaceutical development as a key building block for synthesizing more complex molecules. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the compound's chemical properties and potential biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of 2-Amino-2-(2,4-difluorophenyl)acetic acid. It includes a detailed, representative experimental protocol for its synthesis, a summary of its physicochemical properties, and a discussion of its potential applications in drug discovery. Due to the limited availability of specific historical and detailed experimental data in peer-reviewed literature, this guide combines information from publicly available databases, patents for structurally similar compounds, and general chemical principles.

Introduction and Historical Context

2-Amino-2-(2,4-difluorophenyl)acetic acid, also known as 2,4-difluorophenylglycine, belongs to the class of fluorinated amino acids. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atoms in the 2 and 4 positions of the phenyl ring imparts unique electronic characteristics to the molecule.

Physicochemical Properties

The fundamental properties of 2-Amino-2-(2,4-difluorophenyl)acetic acid are summarized in the table below. These values are compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | PubChem[1] |

| Molecular Weight | 187.14 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-2-(2,4-difluorophenyl)acetic acid | PubChem[1] |

| CAS Number | 240409-02-3 | PubChem[1] |

| Appearance | White to off-white solid | (General knowledge) |

| pKa₁ (Carboxylic Acid) | ~2.1 (Predicted) | Smolecule[2] |

| pKa₂ (Ammonium) | ~9.2 (Predicted) | Smolecule[2] |

Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Representative Experimental Protocol

Disclaimer: The following protocol is a generalized representation and may require optimization. It is compiled from general synthetic descriptions and procedures for similar molecules. Researchers should conduct their own literature search and risk assessment before proceeding.

Overall Reaction Scheme:

A representative multi-step synthesis workflow for 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Step 1: Synthesis of 2,4-Difluorobenzaldehyde Oxime

-

To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Synthesis of 2,4-Difluorobenzonitrile

-

Treat the crude 2,4-difluorobenzaldehyde oxime with a dehydrating agent such as acetic anhydride or thionyl chloride.

-

Heat the reaction mixture under reflux for 2-3 hours.

-

After cooling, carefully pour the mixture onto crushed ice.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to yield 2,4-difluorobenzonitrile.

Step 3: Synthesis of α-Amino-2,4-difluorophenylacetonitrile (Strecker Synthesis)

-

To a solution of 2,4-difluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The resulting aminonitrile can be isolated by extraction after a suitable workup.

Step 4: Hydrolysis to 2-Amino-2-(2,4-difluorophenyl)acetic acid

-

Treat the α-amino-2,4-difluorophenylacetonitrile with a strong acid, such as concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

Detailed quantitative data such as reaction yields and spectroscopic characterization for the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic acid are not consistently reported in publicly accessible literature. For a related reduction step in the synthesis of 2,5-difluoro-4-aminophenylacetic acid, a yield of 93.7% has been reported in a patent. However, overall yields for the complete synthesis of the title compound are not available.

Expected Spectroscopic Data (Predicted):

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), α-proton (singlet or multiplet), and exchangeable protons from the amino and carboxylic acid groups. |

| ¹³C NMR | Aromatic carbons (with C-F couplings), α-carbon, and carboxyl carbon. |

| IR (Infrared) | Characteristic absorptions for N-H (amine), O-H (carboxylic acid), C=O (carboxylic acid), and C-F bonds. |

| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight (187.14 g/mol ) and characteristic fragmentation patterns. |

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of 2-Amino-2-(2,4-difluorophenyl)acetic acid are limited. Its primary role in the scientific literature is as a synthetic intermediate. However, the broader classes of fluorinated amino acids and phenylglycine derivatives are known to possess diverse biological activities.

The introduction of fluorine can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups.

-

Influence Conformation: Fluorine can participate in non-covalent interactions that stabilize specific protein-ligand binding conformations.

Phenylglycine derivatives have been investigated as antagonists for metabotropic glutamate receptors, highlighting the potential for this class of compounds to interact with neurological targets. It is plausible that derivatives synthesized from 2-Amino-2-(2,4-difluorophenyl)acetic acid could exhibit a range of activities, including anti-inflammatory, anti-cancer, or anti-viral properties, depending on the final molecular structure. However, these are areas for future investigation, and no specific signaling pathways have been definitively associated with the parent compound.

Applications in Research and Drug Development

The primary application of 2-Amino-2-(2,4-difluorophenyl)acetic acid is as a chiral or achiral building block in the synthesis of more complex molecules. Its difluorinated phenyl moiety makes it an attractive starting material for creating novel pharmaceutical candidates with potentially enhanced properties. It can be incorporated into peptide and non-peptide scaffolds to explore structure-activity relationships in various drug discovery programs.

Conclusion

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and may not be exhaustive. All laboratory work should be conducted with appropriate safety precautions and after a thorough review of relevant literature.

References

Spectroscopic and Analytical Characterization of 2-Amino-2-(2,4-difluorophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic amino acid that holds significant interest within the fields of medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring, imparts unique physicochemical properties that can influence biological activity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. Accurate and comprehensive spectroscopic and analytical characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research or development workflow.

This technical guide provides a summary of the key spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for 2-Amino-2-(2,4-difluorophenyl)acetic acid. Due to the limited availability of experimentally derived public data, the NMR and IR data presented are predicted values based on established principles and spectral databases for similar structures. The guide also outlines detailed, generalized experimental protocols for obtaining this data, intended to serve as a practical resource for laboratory professionals.

Spectroscopic Data

The following tables summarize the predicted and calculated spectroscopic data for 2-Amino-2-(2,4-difluorophenyl)acetic acid.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Note: Predicted chemical shifts (δ) are in ppm relative to a standard reference (e.g., TMS). The solvent used can significantly influence the chemical shifts of labile protons (NH₂ and COOH).

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.5 - 7.7 | Aromatic H | ~175 | C=O (Carboxylic Acid) |

| 7.0 - 7.2 | Aromatic H | 160 - 165 (d, JCF) | Aromatic C-F |

| 5.2 - 5.4 | α-CH | 130 - 135 | Aromatic C-H |

| Broad | NH₂ | 110 - 115 (d, JCF) | Aromatic C-H |

| Broad | COOH | ~55 | α-C |

Table 2: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3300 - 3000 | N-H stretch | Primary Amine |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1620 - 1550 | N-H bend | Primary Amine |

| 1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| 1300 - 1100 | C-F stretch | Aryl Fluoride |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol [1][2] |

| Exact Mass (Monoisotopic) | 187.0445 u |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Amino-2-(2,4-difluorophenyl)acetic acid. These should be adapted and optimized for the specific instrumentation and experimental conditions in your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Weigh 5-10 mg of 2-Amino-2-(2,4-difluorophenyl)acetic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can affect the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TSP for aqueous solutions) for referencing the chemical shifts.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system (e.g., methanol/water with a small amount of formic acid to promote ionization).

-

Infuse the solution directly into the mass spectrometer or introduce it via a liquid chromatography system.

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: Experimental Workflow for NMR Spectroscopy.

Caption: Experimental Workflow for IR Spectroscopy.

Caption: Experimental Workflow for Mass Spectrometry.

References

Navigating the Physicochemical Landscape of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, a key building block in pharmaceutical synthesis. This document is intended to serve as a foundational resource, offering insights into its physicochemical properties, potential degradation pathways, and recommended experimental protocols for its characterization.

Core Physicochemical Properties

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a fluorinated derivative of phenylglycine. The presence of the difluorophenyl group and the amino acid moiety imparts a dual hydrophilic-hydrophobic nature to the molecule, influencing its solubility and stability characteristics. The hydrochloride salt form is utilized to enhance its aqueous solubility and facilitate its handling.

Molecular Structure and Properties:

While specific, experimentally determined solubility and stability data for 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride are not extensively available in public literature, this guide synthesizes information on the free amino acid and related compounds to provide valuable estimations and guidance for experimental design.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. The hydrochloride salt of this amino acid derivative is expected to exhibit significantly higher aqueous solubility compared to its free base form due to the ionization of the amino group.

An estimate for the aqueous solubility of the parent compound, 2-amino-2-(2,4-difluorophenyl)acetic acid, is in the range of 15-25 g/L at 25°C.[2] The hydrochloride salt's solubility is anticipated to be greater. The solubility is pH-dependent, with higher solubility expected in acidic to neutral conditions where the amino group is protonated.

Table 1: Estimated Solubility of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) | Method |

| Water (pH ~2-5) | 25 | > 25 (Anticipated) | Shake-flask or Potentiometric |

| Methanol | 25 | Data not available | Shake-flask or HPLC-based |

| Ethanol | 25 | Data not available | Shake-flask or HPLC-based |

| Acetonitrile | 25 | Data not available | Shake-flask or HPLC-based |

| Dichloromethane | 25 | Data not available | Shake-flask or HPLC-based |

Note: The values in this table are estimations and should be confirmed by experimental determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride in various solvents.

Materials:

-

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units.

Stability Profile

Understanding the stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.

Based on the chemistry of similar amino acid derivatives, potential degradation pathways include:

-

Hydrolysis: The amide linkage in a larger molecule containing this moiety could be susceptible to hydrolysis under acidic or basic conditions. The parent amino acid is expected to be relatively stable.

-

Oxidation: The amino group can be susceptible to oxidation.

-

Racemization: The chiral center at the alpha-carbon may be prone to racemization, particularly under basic conditions.

-

Photodegradation: Exposure to light, especially UV radiation, may induce degradation.

-

Thermal Degradation: Elevated temperatures can accelerate degradation processes.

Table 2: Forced Degradation Study Design and Potential Observations

| Stress Condition | Reagent/Parameters | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Likely stable, minimal degradation anticipated. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential for degradation and racemization. |

| Oxidation | 3% H₂O₂, Room Temp | Potential for oxidation of the amino group. |

| Thermal | 80°C (Solid State) | Degradation dependent on melting point and solid-state stability. |

| Photostability | ICH Q1B conditions (UV/Vis light) | Potential for photodegradation. |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride.

Materials:

-

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and organic solvents

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 24, 48, 72 hours).

-

Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a defined period.

-

Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

-

Thermal (Solution): Heat the stock solution at a high temperature (e.g., 80°C) for a defined period.

-

Thermal (Solid): Place the solid compound in a controlled temperature oven.

-

Photostability: Expose the solid compound and a solution to light conditions as specified in ICH guideline Q1B.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products. Calculate the percentage of degradation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. While specific experimental data is limited, the provided information on related compounds and the detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this important pharmaceutical intermediate. Rigorous experimental determination of the solubility and stability profiles is essential for the successful development of safe, effective, and stable drug products.

References

Unlocking Therapeutic Potential: A Technical Guide to the Applications of 2-Amino-2-(2,4-difluorophenyl)acetic Acid in Drug Discovery

For Immediate Release

Shanghai, China – December 26, 2025 – As a pivotal building block in medicinal chemistry, 2-Amino-2-(2,4-difluorophenyl)acetic acid is instrumental in the synthesis of a diverse array of bioactive molecules, particularly indole derivatives. This technical guide delves into the potential therapeutic targets of compounds derived from this versatile scaffold, offering insights for researchers, scientists, and professionals in drug development. The focus lies on the downstream applications and the biological activities of the more complex molecules synthesized from this foundational chemical entity.

Recent research has illuminated the role of indole derivatives, synthesized using 2-Amino-2-(2,4-difluorophenyl)acetic acid, in targeting a wide spectrum of diseases. These derivatives have shown significant promise as inhibitors of key enzymes and modulators of critical signaling pathways implicated in cancer, inflammation, and metabolic disorders.

Key Therapeutic Target Classes of Indole Derivatives

Indole-based compounds derived from 2-Amino-2-(2,4-difluorophenyl)acetic acid have demonstrated activity against several important classes of therapeutic targets:

-

Protein Kinases: A significant area of investigation has been the inhibition of various protein kinases involved in cancer cell proliferation and angiogenesis.[1][2] Targets in this class include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK-2).[1] The azaindole derivatives, in particular, have shown potential as kinase inhibitors due to the ability of the nitrogen atoms in the azaindole ring to form hydrogen bonds within the ATP-binding site of kinases.[2]

-

Inflammatory Enzymes: In the realm of inflammatory diseases, indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole structure.[1] Newer derivatives aim to offer improved selectivity and reduced gastrointestinal side effects.[1][3]

-

Oncologic and Metabolic Enzymes: Aromatase, a key enzyme in estrogen biosynthesis, is a target for hormone-dependent breast cancer therapies, and indole derivatives have been developed as potent inhibitors.[4] Furthermore, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and tumor immune evasion, are promising targets for cancer immunotherapy.[5] In the context of metabolic diseases, derivatives have been synthesized as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, presenting a potential avenue for antidiabetic treatments.[6]

-

Other Cellular Targets: The therapeutic reach of these indole derivatives extends to other cellular components and pathways. Tubulin, a key protein in cell division, is a validated target for anticancer drugs, and certain indole derivatives have been shown to inhibit its polymerization.[1] The anti-apoptotic protein Bcl-2 and the pro-inflammatory NF-κB signaling pathway are also modulated by specific indole-based compounds.[1]

Quantitative Data on Bioactive Indole Derivatives

The following table summarizes the inhibitory activities of various indole derivatives synthesized from 2-Amino-2-(2,4-difluorophenyl)acetic acid against their respective targets.

| Derivative Class | Target | Measurement | Value | Reference |

| Indole-Thiazolidinedione-Triazole Hybrids | HePG-2 (liver cancer cell line) | IC50 | 4.43 μM | [1] |

| HCT-116 (colorectal cancer cell line) | IC50 | 4.46 μM | [1] | |

| PC-3 (prostate cancer cell line) | IC50 | 8.03 μM | [1] | |

| MCF-7 (breast cancer cell line) | IC50 | 3.18 μM | [1] | |

| Indole-Chalcone Derivatives | Tubulin Polymerization | IC50 | 0.81 µM | [1] |

| Thioredoxin Reductase (TrxR) | IC50 | 3.728 µM | [1] | |

| Indole-based Bcl-2 Inhibitors | MCF-7 (breast cancer cell line) | IC50 | 0.83 μM | [1] |

| A549 (lung cancer cell line) | IC50 | 0.73 μM | [1] | |

| 6-Acetamido-indole-2-carboxylic Acid Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC50 | 1.17 μM | [5] |

| Tryptophan 2,3-dioxygenase (TDO) | IC50 | 1.55 μM | [5] | |

| Indole derivatives containing Thiazolidine-2,4-dione | α-Glucosidase | IC50 | 2.35 ± 0.11 μM | [6] |

| Indolyl Hydrazones | VEGFR-2 | IC50 | 0.078 ± 0.003 μM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are outlines of key experimental protocols.

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against protein kinases is through in vitro kinase assays.

-

Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

The test compound, diluted to various concentrations, is pre-incubated with the kinase in the assay buffer.

-

The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This model is widely used to evaluate the anti-inflammatory activity of new compounds.

-

Animals: Wistar rats are typically used for this model.

-

Compound Administration: The test compound or a reference drug is administered to the animals, usually intraperitoneally.

-

Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw induces localized inflammation and edema.

-

Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Landscape of Therapeutic Intervention

The following diagrams illustrate the key signaling pathways and experimental workflows central to understanding the therapeutic potential of indole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]